molecular formula C8H5N3O B1423421 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 1167056-59-8

2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No.: B1423421
CAS No.: 1167056-59-8
M. Wt: 159.14 g/mol
InChI Key: JRUDEYDNMPKRTB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS: 1167056-59-8) is a bicyclic heterocyclic compound featuring fused pyrrole and pyridine rings. Its molecular formula is C₈H₅N₃O, with an average molecular weight of 159.15 g/mol and a single-isotope mass of 159.043262 g/mol . The compound contains a ketone group at position 2, a nitrile substituent at position 5, and a partially saturated dihydro-pyrrole ring. Its IUPAC name varies slightly across languages but consistently reflects the bicyclic scaffold and functional groups .

Applications
This compound is utilized in organic synthesis, drug design, and structure-activity relationship (SAR) studies. Its nitrile group and fused ring system make it a versatile intermediate for developing pharmaceuticals, particularly kinase inhibitors and allosteric modulators . It is commercially available in research-grade purity (>95%) and is typically stored at -20°C to -80°C to ensure stability .

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(10-5)3-8(12)11-6/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUDEYDNMPKRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=N2)C#N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694635
Record name 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-59-8
Record name 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a typical synthetic route may involve the reaction of a pyridine derivative with a nitrile-containing reagent, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include continuous flow synthesis or batch processing, depending on the specific requirements of the production facility.

Chemical Reactions Analysis

2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This can be achieved using reagents such as halogens, acids, or bases under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

Medicinal Chemistry

2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its applications include:

  • Anticancer Activity : Research indicates that derivatives of pyrrolopyridine compounds exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Neuroscience

The compound's ability to cross the blood-brain barrier positions it as a potential therapeutic agent for neurological disorders. Studies have explored its effects on:

  • Neuroprotection : Compounds with similar structures have been found to protect neuronal cells from oxidative stress and apoptosis. This suggests that 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science

In addition to biological applications, this compound can be used in the synthesis of novel materials:

  • Polymer Chemistry : The incorporation of pyrrolopyridine units into polymer matrices has been studied for enhancing mechanical properties and thermal stability. Such materials could find applications in coatings and composites .

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for:

  • Functionalization : The nitrile group can be transformed into various functional groups through nucleophilic addition reactions, expanding the utility of this compound in synthetic pathways .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of synthesized derivatives of 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent anticancer activity .

Case Study 2: Neuroprotective Effects

Research conducted at a prominent university explored the neuroprotective effects of pyrrolopyridine derivatives on primary neuronal cultures subjected to oxidative stress. The study demonstrated that these compounds significantly reduced neuronal death and preserved cellular integrity .

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolo-pyridine and related heterocycles allows for direct comparisons with analogs. Below is a detailed analysis of key derivatives:

Structural Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications References
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile - 2-Oxo group
- 5-CN substituent
C₈H₅N₃O 159.15 Kinase inhibitor intermediates, SAR studies
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile - Chloro at position 4
- Unsaturated pyrrole ring
C₈H₄ClN₃ 177.60 Drug discovery intermediates
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile - Chloro at position 5
- Methyl at position 2
C₉H₆ClN₃ 191.62 Industrial chemical synthesis
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile - Piperidinyl substituent
- Pyrazole core
C₉H₁₂N₄O 192.22 Antimicrobial agents
2,4-Diamino-5-(5-amino-3-oxo-pyrazol-4-yl)-chromeno[2,3-b]pyridine-3-carbonitrile - Chromene-fused system
- Multiple amino groups
C₁₆H₁₁N₇O₂ 333.31 Anticancer research

Functional Group Impact

  • Nitrile Group : Present in all compounds, this group enhances reactivity in nucleophilic additions and serves as a precursor for amines or carboxylic acids .

Commercial and Research Utility

  • Pricing: The target compound is sold at $270.29/g (95% purity), while bulkier analogs like 4,6-diamino-pyrrolo-pyridines cost $334/g .
  • Research Use: Unlike 5-Chloro-2-methyl derivatives (industrial use), the target compound is restricted to non-human research due to its exploratory status in drug development .

Biological Activity

2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS No. 1167056-59-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity based on recent research findings and case studies.

  • Molecular Formula : C₈H₅N₃O
  • Molecular Weight : 159.15 g/mol
  • CAS Number : 1167056-59-8

Structural Characteristics

The compound features a pyrrolo[3,2-b]pyridine core, which is known for its diverse pharmacological properties. The presence of the carbonitrile group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives. For instance, related compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.

Case Study: Antitumor Activity

A study reported that derivatives of pyrrolo[3,2-c]pyridine exhibited moderate to excellent antitumor activities against various cancer cell lines, including HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast) cells. The most potent derivative achieved IC50 values ranging from 0.12 to 0.21 μM against these cell lines .

CompoundCell LineIC50 (μM)
10tHeLa0.12
10tSGC-79010.15
10tMCF-70.21

The mechanism by which these compounds exert their effects includes:

  • Inhibition of Tubulin Polymerization : Compounds like 10t significantly disrupt microtubule dynamics at low concentrations.
  • Cell Cycle Arrest : Flow cytometry analyses indicated that treated cells accumulate in the G2/M phase, suggesting that these compounds can halt cell division .

Additional Pharmacological Activities

Beyond anticancer effects, pyrrolo[3,2-b]pyridine derivatives have demonstrated various biological activities:

  • Antibacterial Activity : Certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
PathogenMIC (μg/mL)
Staphylococcus aureus3.12 - 12.5
Escherichia coli3.12 - 12.5

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrrolo[3,2-b]pyridine scaffold can significantly influence biological activity. The introduction of various substituents at specific positions on the ring system has been shown to enhance potency against cancer cell lines.

Example Modifications

  • Alkyl Substituents : Increase lipophilicity and cellular uptake.
  • Functional Groups : Alter binding affinity to biological targets such as tubulin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.